4-Hydroxy-2,6-dimethylbenzothialdehyde
Description
4-Hydroxy-2,6-dimethylbenzaldehyde (CAS: 70547-87-4) is a benzaldehyde derivative characterized by a hydroxyl group at the para position and methyl groups at the 2- and 6-positions of the benzene ring. It is a white to bright yellow crystalline solid with the molecular formula C₉H₁₀O₂ and serves as a critical intermediate in pharmaceutical synthesis and organic chemistry . Its structural uniqueness—combining electron-donating methyl groups and a reactive aldehyde moiety—makes it valuable for synthesizing fine chemicals and bioactive molecules.
Properties
Molecular Formula |
C9H10OS |
|---|---|
Molecular Weight |
166.24 g/mol |
IUPAC Name |
4-hydroxy-2,6-dimethylthiobenzaldehyde |
InChI |
InChI=1S/C9H10OS/c1-6-3-8(10)4-7(2)9(6)5-11/h3-5,10H,1-2H3 |
InChI Key |
NPVWXOIFFHZJBD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1C=S)C)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-2,6-dimethylbenzothialdehyde typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,6-dimethylphenol and thioformaldehyde.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a catalyst to facilitate the formation of the desired product. Common catalysts include acids or bases, depending on the specific reaction pathway.
Purification: After the reaction is complete, the product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.
Industrial Production Methods
In an industrial setting, the production of 4-Hydroxy-2,6-dimethylbenzothialdehyde may involve large-scale synthesis using continuous flow reactors. This approach allows for better control over reaction conditions and higher yields. The use of automated systems for monitoring and controlling the reaction parameters ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-2,6-dimethylbenzothialdehyde undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The methyl groups can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often involve reagents like halogens or nitrating agents.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
4-Hydroxy-2,6-dimethylbenzothialdehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Hydroxy-2,6-dimethylbenzothialdehyde involves its interaction with specific molecular targets. The hydroxyl group can participate in hydrogen bonding, while the aldehyde group can form covalent bonds with nucleophiles. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues: Substituent Variations
4-Hydroxybenzaldehyde (CAS: 123-08-0)
- Structure : Lacks methyl groups at the 2- and 6-positions.
- Properties : White crystalline powder (purity >98%), molecular formula C₇H₆O₂ , molecular weight 122.1 g/mol .
- Applications : Used as a reference standard, pharmacological research, and precursor for synthetic compounds .
Ethyl 4-Hydroxy-2,6-dimethylbenzoate (CAS: 75056-98-3)
- Structure : Ester derivative of 4-hydroxy-2,6-dimethylbenzoic acid.
- Properties : Molecular formula C₁₁H₁₄O₃ , stored at 2–8°C. Serves as a precursor to 4-hydroxy-2,6-dimethylbenzoic acid .
- Applications : Intermediate in organic synthesis, particularly for carboxylic acid derivatives.
- Key Difference : The ester group replaces the aldehyde, altering solubility and reactivity (e.g., resistance to oxidation compared to aldehydes).
Functional Group Derivatives
4-Hydroxybenzoic Acid (CAS: 99-96-7)
- Structure : Carboxylic acid replaces the aldehyde group.
- Properties : Molecular formula C₇H₆O₃ , used in R&D settings .
- Applications : Antimicrobial preservative, polymer synthesis (e.g., parabens).
- Key Difference : The carboxyl group enhances acidity (pKa ~4.5) and hydrogen-bonding capacity, influencing its biological activity and solubility in polar solvents.
4-Hydroxy-2,5-dimethyl-3(2H)-furanone
- Structure: Heterocyclic furanone ring with hydroxyl and methyl groups.
- Properties : Key flavor compound (caramel-like odor), regulated by IFRA for fragrance safety .
- Applications : Food flavoring, perfumery.
- Key Difference: The furanone ring introduces different electronic properties and reactivity (e.g., participation in Maillard reactions) compared to aromatic aldehydes .
Physicochemical Properties
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